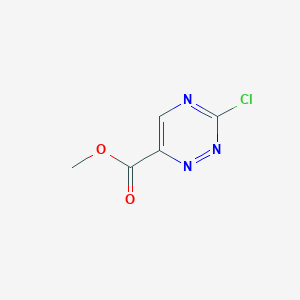

Methyl 3-chloro-1,2,4-triazine-6-carboxylate

Description

Historical Development of 1,2,4-Triazine Scaffold Research

The exploration of 1,2,4-triazines dates to the mid-20th century, with early work focused on their synthesis via cyclocondensation reactions of hydrazines with 1,2-diketones or α-keto acids. The 2010s marked a turning point, as structure-based drug design (SBDD) methodologies revealed the scaffold’s potential in targeting G protein-coupled receptors (GPCRs) and kinases. For instance, X-ray crystallography of 1,2,4-triazine derivatives bound to the adenosine A2A receptor demonstrated their ability to occupy deep orthosteric binding pockets, leveraging hydrogen bonding and π-π interactions for high-affinity binding. This period also saw the rise of 1,2,4-triazines in kinase inhibitor development, exemplified by pyrrolo[2,1-f]triazine derivatives targeting ALK, JAK2, and IGF-1R.

Table 1: Milestones in 1,2,4-Triazine Research

Position of Methyl 3-Chloro-1,2,4-Triazine-6-Carboxylate in Heterocyclic Chemistry

Methyl 3-chloro-1,2,4-triazine-6-carboxylate occupies a unique niche as a bifunctional building block. The chlorine atom at position 3 and the ester group at position 6 create distinct reactivity profiles:

- Electrophilic substitution : The chlorine atom facilitates nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of amines, thiols, or alkoxy groups.

- Ester versatility : The methyl ester serves as a masked carboxylic acid, allowing for hydrolysis to acids or transesterification to alternative esters.

This dual functionality is exemplified in its use for synthesizing triazine-based kinase inhibitors. For example, ethyl 5-[(4-chlorobenzyl)amino]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate, a derivative, demonstrates how strategic functionalization enhances target engagement.

Structural Significance of the 1,2,4-Triazine Core in Academic Research

The 1,2,4-triazine ring’s electron-deficient nature arises from its three nitrogen atoms, which delocalize π-electron density and create regions of high electrostatic potential. Key structural features include:

- Planarity : Facilitates π-stacking with aromatic residues in protein binding sites, as observed in adenosine A2A receptor antagonists.

- Tautomerism : The 1,2,4-triazine core can adopt multiple tautomeric forms, influencing hydrogen-bonding patterns and molecular recognition.

Computational studies highlight the scaffold’s adaptability; for instance, substituents at positions 3 and 6 can modulate electron-withdrawing effects, fine-tuning reactivity and binding affinity.

Privileged Structure Classification and Theoretical Foundations

The concept of "privileged scaffolds" – molecular frameworks capable of binding multiple biological targets – applies strongly to 1,2,4-triazines. Theoretical underpinnings include:

- Diversity-oriented synthesis : The triazine core supports rapid diversification via SNAr, Suzuki-Miyaura coupling, and ester transformations, enabling library synthesis.

- Bioisosterism : The triazine ring can mimic purine or pyrimidine moieties, allowing interference with nucleotide-binding domains in enzymes and receptors.

Methyl 3-chloro-1,2,4-triazine-6-carboxylate epitomizes this classification, as its derivatives span applications in anticancer agents (e.g., kinase inhibitors), antimicrobials, and CNS therapeutics.

Table 2: Bioactive Derivatives of 1,2,4-Triazines

Properties

IUPAC Name |

methyl 3-chloro-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDAKXNNFNPUKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(N=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1823921-48-7 | |

| Record name | methyl 3-chloro-1,2,4-triazine-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-1,2,4-triazine-6-carboxylate can be achieved through several methods. One common method involves the reaction of 3-methylsulfanyl-1,2,4-triazine-6-ol with thionyl chloride (SOCl2) to produce the desired compound . The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of Methyl 3-chloro-1,2,4-triazine-6-carboxylate may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 3 is a leaving group and can undergo substitution with oxygen-, nitrogen-, or sulfur-centered nucleophiles. For example:

-

Reaction with alkoxides : Lithium alkoxides can displace chlorine in cyanuric chloride derivatives under controlled conditions .

-

Reaction with amines : Amines may substitute chlorine, forming amino-substituted triazines, though steric hindrance at position 3 may reduce reactivity compared to other positions .

Table 1: Hypothetical Nucleophilic Substitution Reactions

| Reaction Type | Nucleophile | Conditions | Expected Product |

|---|---|---|---|

| Alkoxy substitution | R-O⁻ (e.g., MeO⁻) | Li alkoxide, ambient | 3-methoxy-1,2,4-triazine-6-carboxylate |

| Amino substitution | R-NH₂ | Room temperature | 3-aminomethyl-triazine derivative |

(Based on analogous reactions in )

Hydrolysis of the Methyl Ester Group

The methyl ester at position 6 can hydrolyze under basic or acidic conditions to form a carboxylic acid:

-

Basic hydrolysis : Treatment with aqueous NaOH or LiOH converts the ester to a carboxylate salt.

-

Acidic hydrolysis : HCl/H₂O or other acids protonate the ester, forming the protonated carboxylic acid.

Mechanism : The ester group undergoes nucleophilic attack by water, facilitated by acid/base catalysis.

Table 2: Hydrolysis Reactions of the Methyl Ester

| Reaction Type | Conditions | Product |

|---|---|---|

| Basic hydrolysis | NaOH, aqueous | Sodium 3-chloro-1,2,4-triazine-6-carboxylate |

| Acidic hydrolysis | HCl, H₂O | 3-chloro-1,2,4-triazine-6-carboxylic acid |

Functionalization of the Triazine Core

The electron-deficient triazine ring can undergo further reactions:

-

Alkylation : Use of alkyl halides with activating agents like bis(trimethylsilyl)acetamide (BSA) to introduce alkyl groups at reactive positions .

-

Acylation : Potential for acylation reactions, though steric effects at position 3 may limit reactivity.

Experimental Considerations and Characterization

-

Purification : Silica gel chromatography or recrystallization may be required to isolate products .

-

Spectroscopic Analysis :

Limitations and Challenges

Scientific Research Applications

Methyl 3-chloro-1,2,4-triazine-6-carboxylate exhibits significant biological activity, particularly as an antimicrobial and antifungal agent. Research indicates that derivatives of 1,2,4-triazines can inhibit various microorganisms and have shown activity against cancer cells. For instance, studies have demonstrated that triazine derivatives can act as inhibitors of d-amino acid oxidase (DAAO), a target for treating neurological disorders .

Case Study: Antimicrobial Properties

A study published in the Chemical Pharmaceutical Bulletin highlighted the efficacy of triazine derivatives against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structural modifications enhanced its antibacterial properties, making it a candidate for further development in antimicrobial therapies .

The compound's potential extends into therapeutic applications, particularly in oncology and neurology. Its derivatives have been investigated for their ability to inhibit tumor growth in various cancer models. For example, methyl 3-chloro-1,2,4-triazine-6-carboxylate derivatives have shown promise in inhibiting the proliferation of adenocarcinoma cells .

Case Study: Cancer Research

Research conducted on the effects of triazine derivatives on cancer cell lines revealed that certain modifications led to increased cytotoxicity against specific cancer types. These findings suggest that methyl 3-chloro-1,2,4-triazine-6-carboxylate could serve as a scaffold for developing novel anticancer agents .

Environmental Applications

Beyond medicinal uses, methyl 3-chloro-1,2,4-triazine-6-carboxylate has applications in environmental science. It has been studied for its potential use in herbicides due to its ability to inhibit certain enzymatic pathways in plants.

| Application Area | Description |

|---|---|

| Herbicides | Inhibitory effects on plant growth by targeting specific metabolic pathways. |

Mechanism of Action

The mechanism of action of Methyl 3-chloro-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications . The exact pathways and targets vary based on the specific application and the nature of the substituted derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazine Core

Ethyl 5-Chloro-3-methyl-1,2,4-triazine-6-carboxylate

- Molecular Formula : C₇H₇ClN₃O₂

- Key Differences :

- A methyl group replaces the chlorine at position 3, while chlorine is retained at position 5.

- Ethyl ester instead of methyl ester.

- Applications : Used in pesticide synthesis, with safety data highlighting handling precautions for inhalation risks .

Methyl 3-Amino-1,2,4-triazine-6-carboxylate

- Molecular Formula : C₅H₆N₄O₂

- Key Differences: Amino group (-NH₂) replaces chlorine at position 3. Predicted properties include a density of 1.41 g/cm³ and boiling point of 368.5°C .

- Reactivity: The amino group enhances nucleophilicity, making it suitable for coupling reactions, unlike the chloro analog .

Variations in Ester Groups

Ethyl 5-[(Ethoxycarbonyl)Amino]-3-oxo Derivatives

- Examples: Ethyl 5-[(ethoxycarbonyl)amino]-3-oxo-2-(4-chlorophenyl)-2,3-dihydro-1,2,4-triazine-6-carboxylate (5a) Ethyl 5-[(ethoxycarbonyl)amino]-3-oxo-2-(4-nitrophenyl)-2,3-dihydro-1,2,4-triazine-6-carboxylate (5d)

- Synthesis : Requires prolonged reaction times (72 hours) with yields ranging from 32.6% to 73.2% .

- Structural Impact: The ethoxycarbonylamino and ketone groups introduce hydrogen-bonding capabilities, altering solubility compared to the chloro-methyl ester .

Fused Heterocyclic Systems

Methyl 6-Chloro-1,2,4-triazolo[4,3-b]pyridazine-3-carboxylate

- Molecular Formula : C₇H₅ClN₄O₂

- Key Differences :

- Fused triazolo-pyridazine ring system instead of a simple triazine.

- Higher nitrogen content (4 N atoms) influences electronic properties.

- Applications: Potential use in medicinal chemistry due to its structural similarity to bioactive heterocycles .

Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate

Comparative Data Table

Biological Activity

Methyl 3-chloro-1,2,4-triazine-6-carboxylate is a compound belonging to the triazine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its antimicrobial properties, potential therapeutic uses, and structure-activity relationships (SAR).

Chemical Structure and Properties

Methyl 3-chloro-1,2,4-triazine-6-carboxylate has the following chemical structure:

- Molecular Formula : CHClNO

- Molecular Weight : 192.58 g/mol

This compound features a triazine ring substituted with a carboxylate group and a chlorine atom, which significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that methyl 3-chloro-1,2,4-triazine-6-carboxylate exhibits notable antimicrobial properties. The compound has been evaluated against various bacterial strains using standard methods such as the agar diffusion method.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 μg/mL |

| Staphylococcus aureus | 25 μg/mL |

| Klebsiella pneumoniae | 100 μg/mL |

| Mycobacterium smegmatis | 50 μg/mL |

The compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as an antimicrobial agent. Its efficacy was comparable to standard antibiotics like ciprofloxacin and rifampicin in certain tests .

The biological activity of methyl 3-chloro-1,2,4-triazine-6-carboxylate is believed to stem from its ability to inhibit key enzymes involved in bacterial metabolism. The mechanism involves binding to active sites of enzymes, thereby blocking substrate access and disrupting essential biochemical pathways necessary for bacterial growth and survival .

Therapeutic Potential

Beyond its antimicrobial properties, methyl 3-chloro-1,2,4-triazine-6-carboxylate has been explored for potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that derivatives of triazines can induce apoptosis in cancer cells by interfering with cell cycle regulation.

- Anti-inflammatory Effects : Some research indicates that triazine derivatives may exhibit anti-inflammatory properties by inhibiting COX enzymes .

- CNS Disorders : Certain triazine compounds have shown promise in treating central nervous system disorders due to their anticonvulsant activities .

Structure-Activity Relationship (SAR)

The structure-activity relationship of methyl 3-chloro-1,2,4-triazine-6-carboxylate reveals that modifications to the triazine ring can significantly impact its biological activity. For instance:

- Substitution Effects : Electron-withdrawing groups like chlorine enhance antibacterial activity compared to electron-donating groups.

- Positioning of Functional Groups : The position of substituents on the triazine ring can alter the compound's binding affinity to target enzymes .

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Chlorine at C3 | Increases antibacterial potency |

| Methyl group at C6 | Enhances solubility and bioavailability |

| Hydroxyl group at C5 | Improves interaction with enzyme targets |

Case Studies

Several case studies highlight the effectiveness of methyl 3-chloro-1,2,4-triazine-6-carboxylate in various applications:

- Case Study on Antimicrobial Efficacy : A study conducted on hospital-acquired infections demonstrated that this compound could effectively inhibit resistant strains of bacteria.

- Evaluation in Cancer Models : In vitro studies showed that methyl 3-chloro-1,2,4-triazine-6-carboxylate derivatives led to significant reductions in tumor cell viability in various cancer cell lines.

Q & A

Q. What are the established synthetic routes for Methyl 3-chloro-1,2,4-triazine-6-carboxylate, and how do reaction conditions influence yield?

Methyl 3-chloro-1,2,4-triazine-6-carboxylate is typically synthesized via multi-step procedures involving functionalization of the triazine ring. A common approach includes nucleophilic substitution at the 3-position of the triazine core, followed by esterification. For example, chlorination of precursor triazines using POCl₃ or HCl under reflux conditions (e.g., 80°C in CHCl₃) achieves substitution at the 3-position . Yield optimization requires precise control of stoichiometry, temperature, and solvent polarity. Evidence from analogous compounds suggests that inert atmospheres (N₂/Ar) and anhydrous conditions minimize side reactions like hydrolysis .

Q. How is Methyl 3-chloro-1,2,4-triazine-6-carboxylate characterized structurally and functionally?

Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Distinct signals for the methyl ester (δ ~3.9 ppm for CH₃, δ ~165 ppm for C=O) and chlorine-substituted triazine ring.

- IR : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1550 cm⁻¹ (triazine ring vibrations) .

- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₆H₅ClN₃O₂, exact mass 185.99 g/mol) and fragmentation patterns consistent with triazine derivatives .

Q. What preliminary biological activities have been reported for this compound?

While direct data on Methyl 3-chloro-1,2,4-triazine-6-carboxylate is limited, structurally related triazine carboxylates exhibit anti-proliferative activity against cancer cell lines (e.g., IC₅₀ values < 50 µM in MCF-7 breast cancer cells) . The chlorine atom enhances electrophilicity, potentially enabling covalent interactions with biological targets like kinases or DNA repair enzymes .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the triazine ring influence reactivity and bioactivity?

Substituent effects can be analyzed via Hammett constants (σ) and molecular docking. For example:

Comparative studies with analogs like Ethyl 3-(4-methylphenyl)-5-oxo-1,2,4-triazine-6-carboxylate highlight the critical balance between lipophilicity (LogP) and hydrogen-bonding capacity .

Q. What methodologies resolve contradictions in crystallographic data for triazine derivatives?

Discrepancies in bond lengths or angles (e.g., C-Cl vs. C-N distances) arise from experimental resolution or dynamic disorder. Using SHELXL for refinement with high-resolution data (d-spacing < 0.8 Å) and applying restraints for thermal parameters improves accuracy. For example, SHELX’s robust handling of twinned crystals and pseudo-symmetry is critical for triazine-based structures .

Q. How can mechanistic insights into nucleophilic substitution at the 3-position be validated experimentally?

- Kinetic Studies : Monitor reaction progress via HPLC under varying temperatures to calculate activation energy (Eₐ).

- Isotopic Labeling : Use ³⁶Cl-labeled reagents to track chlorine displacement pathways .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity, validated by experimental yields .

Data Contradiction Analysis

Q. Why do reported yields for triazine carboxylate syntheses vary across studies?

Discrepancies often stem from:

- Purification Methods : Column chromatography vs. recrystallization (e.g., 73.2% yield via chromatography vs. 32.6% via crystallization for similar triazines) .

- Starting Material Purity : Impurities in triazine precursors (e.g., residual moisture) lead to side reactions like ester hydrolysis .

Research Applications and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.